Temozolomide vs. Dacarbazine (DTIC): Prolonged Progression-Free Survival (PFS) in Advanced Metastatic Melanoma
In a Phase III randomized trial (n=305) in advanced metastatic melanoma, oral Temozolomide demonstrated a statistically significant improvement in progression-free survival (PFS) compared to intravenous dacarbazine (DTIC), while maintaining equivalent overall survival [1][2]. This indicates Temozolomide can offer better disease control without compromising long-term outcomes. Notably, this benefit was achieved with an oral formulation, offering a clear advantage in patient convenience and quality of life [3].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 1.9 months |
| Comparator Or Baseline | Dacarbazine (DTIC): Median PFS: 1.5 months |
| Quantified Difference | Hazard ratio (HR) = 1.37 (95% CI, 1.07 to 1.75); P = 0.012 |
| Conditions | Phase III randomized trial in 305 patients with advanced metastatic malignant melanoma. Temozolomide: oral 200 mg/m²/day for 5 days every 28 days. DTIC: IV 250 mg/m²/day for 5 days every 21 days. |
Why This Matters
For procurement, this data provides Level 1 evidence that Temozolomide offers superior disease control compared to the standard-of-care analog, directly impacting treatment selection and potential formulary decisions.
- [1] Middleton MR, Grob JJ, Aaronson N, et al. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma. J Clin Oncol. 2000;18(1):158-166. doi:10.1200/JCO.2000.18.1.158 View Source
- [2] Middleton MR, Grob JJ, Aaronson N, et al. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma. (Abstract). J Clin Oncol. 2000;18(1):158-166. Available from: https://www.immunology.ox.ac.uk/publications/542513 View Source
- [3] Middleton MR, Grob JJ, Aaronson N, et al. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma. (Read by QxMD). Available from: https://read.qxmd.com/read/10623706/randomized-phase-iii-study-of-temozolomide-versus-dacarbazine-in-the-treatment-of-patients-with-advanced-metastatic-malignant-melanoma View Source
